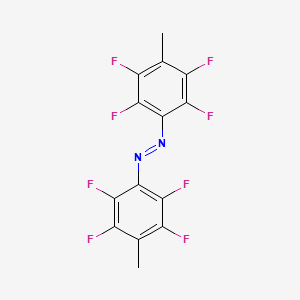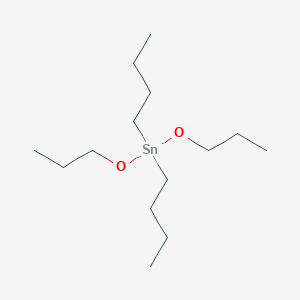
Dibutyl(dipropoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(dipropoxy)stannane is an organotin compound that features a tin atom bonded to two butyl groups and two propoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(dipropoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with propyl alcohol in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of chlorine atoms with propoxy groups. The general reaction scheme is as follows:
(C4H9)2SnCl2+2C3H7OH→(C4H9)2Sn(OC3H7)2+2HCl
Industrial Production Methods
On an industrial scale, organotin compounds like this compound are often produced by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The reaction is typically carried out using Grignard reagents or alkylaluminum compounds, which are more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(dipropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with alcohols or phenols in the presence of a base can lead to substitution of the propoxy groups.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Dibutyltin hydride
Substitution: Various alkoxy or aryloxy stannanes
Scientific Research Applications
Dibutyl(dipropoxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC)
Mechanism of Action
The mechanism by which dibutyl(dipropoxy)stannane exerts its effects involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and sulfur-containing compounds, facilitating catalytic and biological activities. The compound’s ability to interact with cellular components makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin dilaurate
Uniqueness
Dibutyl(dipropoxy)stannane is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical properties and reactivity. Compared to other dibutyltin compounds, this compound offers a different balance of hydrophobicity and steric effects, making it suitable for specialized applications in synthesis and catalysis .
Properties
CAS No. |
3349-35-7 |
|---|---|
Molecular Formula |
C14H32O2Sn |
Molecular Weight |
351.11 g/mol |
IUPAC Name |
dibutyl(dipropoxy)stannane |
InChI |
InChI=1S/2C4H9.2C3H7O.Sn/c2*1-3-4-2;2*1-2-3-4;/h2*1,3-4H2,2H3;2*2-3H2,1H3;/q;;2*-1;+2 |
InChI Key |
UHPZGYUGTLLMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


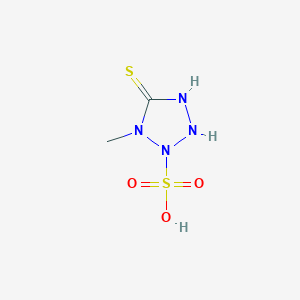

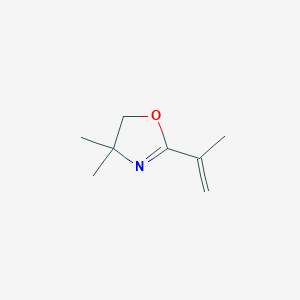

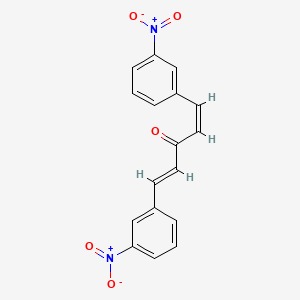
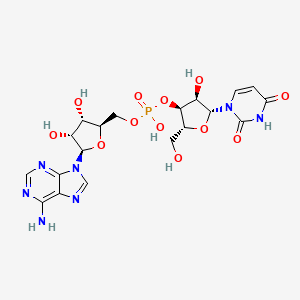
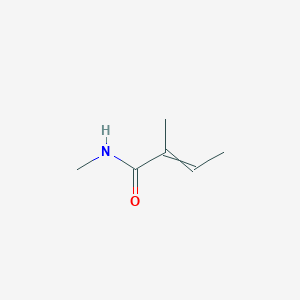
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
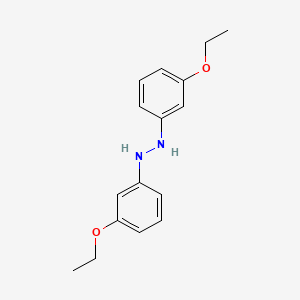
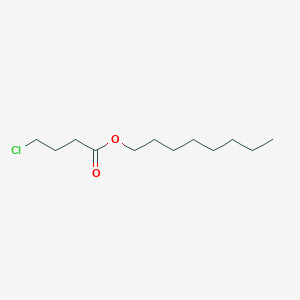
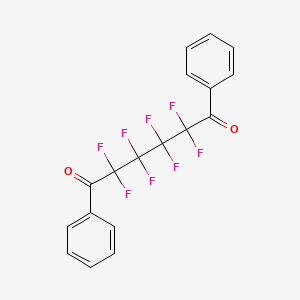
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
